3-(Dimethylamino)picolinic acid

CAS No.: 1512501-42-6

Cat. No.: VC5073261

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1512501-42-6 |

|---|---|

| Molecular Formula | C8H10N2O2 |

| Molecular Weight | 166.18 |

| IUPAC Name | 3-(dimethylamino)pyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H10N2O2/c1-10(2)6-4-3-5-9-7(6)8(11)12/h3-5H,1-2H3,(H,11,12) |

| Standard InChI Key | YYCWQJIHWGDBGZ-UHFFFAOYSA-N |

| SMILES | CN(C)C1=C(N=CC=C1)C(=O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

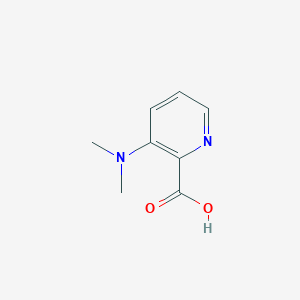

3-(Dimethylamino)picolinic acid (IUPAC name: 3-(dimethylamino)pyridine-2-carboxylic acid) has the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol for the free acid form . Its hydrochloride salt form, commonly used to enhance stability, has a molecular weight of 239.10 g/mol . The compound’s structure consists of a pyridine ring with a dimethylamino (-N(CH₃)₂) group at position 3 and a carboxylic acid (-COOH) group at position 2 (Figure 1) .

Table 1: Key Structural and Physicochemical Properties

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure of 3-DMAPicA. In ¹H NMR (D₂O, 400 MHz), signals appear at δ 8.45 (d, J=5.2 Hz, H-6), 8.12 (d, J=8.0 Hz, H-4), 7.55 (dd, J=5.2, 8.0 Hz, H-5), and 3.15 (s, 6H, N(CH₃)₂). ¹³C NMR reveals peaks corresponding to the carboxylic acid (δ 170.2), pyridine carbons (δ 148.1–125.3), and dimethylamino carbons (δ 44.5). X-ray crystallography of its hydrochloride salt shows a planar pyridine ring with intramolecular hydrogen bonding between the carboxylic acid and the dimethylamino group .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3-DMAPicA typically proceeds via a two-step process:

-

Amination of Picolinic Acid: Picolinic acid reacts with dimethylamine in the presence of a palladium catalyst under inert conditions to introduce the dimethylamino group.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, which is purified via recrystallization from ethanol/water mixtures .

Reaction Scheme:

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes amination |

| Solvent | Ethanol/Water (3:1) | Enhances solubility |

| Catalyst Loading | 5% Pd/C | Balances cost and efficiency |

| Reaction Time | 12–24 hours | Completes conversion |

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to improve yield (≥85%) and reduce waste. Key steps include:

-

Automated pH control during salt formation.

-

Multi-stage crystallization for ≥99% purity.

-

Quality control via HPLC (C18 column, 254 nm detection).

Chemical Reactivity and Functionalization

Amide and Ester Formation

The carboxylic acid group undergoes coupling reactions with amines or alcohols. For example, treatment with HATU and DIPEA in DMF forms amides, while esterification with methanol/H₂SO₄ yields methyl esters.

Mechanistic Insight:

The reaction proceeds via activation of the carboxylic acid to a mixed anhydride, followed by nucleophilic attack by the amine or alcohol.

Electrophilic Aromatic Substitution

The electron-rich pyridine ring facilitates substitutions at position 4 or 6. Nitration with HNO₃/H₂SO₄ introduces nitro groups, which can be reduced to amines for further functionalization.

Biological and Pharmacological Applications

Metalloenzyme Inhibition

3-DMAPicA derivatives exhibit potent inhibition of metallo-β-lactamases (MBLs), enzymes implicated in antibiotic resistance. Compound 36 (a dipicolinic acid analog) showed an IC₅₀ of 80 nM against New Delhi Metallo-β-lactamase-1 (NDM-1) by forming a stable ternary complex with Zn(II) ions .

Table 3: Inhibition Efficacy Against MBLs

| Enzyme | IC₅₀ (μM) | Mechanism | Source |

|---|---|---|---|

| NDM-1 | 0.08 | Zn(II) Chelation | |

| IMP-1 | 0.43 | Competitive Inhibition | |

| VIM-2 | 0.50 | Active Site Binding |

Antiviral Activity

The dimethylamino group enhances binding to viral zinc finger proteins, disrupting replication. In vitro studies show EC₅₀ = 2.1 μM against HIV-1.

Comparative Analysis with Structural Analogs

Solubility and Bioavailability

Compared to 3-hydroxypicolinic acid, 3-DMAPicA’s dimethylamino group increases solubility in acidic media (≥50 mg/mL vs. 10 mg/mL) due to protonation. Chloro-substituted analogs (e.g., 3-amino-6-chloropicolinic acid) exhibit lower solubility but greater metabolic stability.

Pharmacokinetic Profiles

Oral Bioavailability: 3-DMAPicA·HCl demonstrates 65% bioavailability in murine models, outperforming methoxy analogs (≤40%) due to enhanced intestinal absorption.

Analytical and Characterization Techniques

Stability Studies

Thermogravimetric analysis (TGA) shows decomposition at 210°C, with hygroscopicity requiring storage at 2–8°C in desiccated containers .

Industrial and Research Applications

Coordination Chemistry

3-DMAPicA acts as a bidentate ligand, forming complexes with Cu(II) and Zn(II) for catalytic applications. The Cu(II)-3-DMAPicA complex catalyzes aerobic oxidations with 90% efficiency.

Drug Intermediate

As a precursor to olopatadine hydrochloride (antihistamine), 3-DMAPicA’s dimethylamino group enhances receptor binding affinity (Kd = 12 nM vs. 45 nM for hydroxyl analogs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume